3-nitro-1-phenoxydibenzo[b,f]oxepine
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Overview
Description
3-nitro-1-phenoxydibenzo[b,f]oxepine is a complex organic compound that belongs to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings and a nitro group attached to the oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenoxydibenzo[b,f]oxepine typically involves the nitration of 1-phenoxydibenzo[b,f]oxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-phenoxydibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at position 1 can be selectively replaced by nucleophiles such as oxygen and sulfur nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or thiols can be used under mild conditions to achieve selective substitution.
Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride can facilitate the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with oxygen or sulfur groups replacing the nitro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products, although specific examples are less documented.
Scientific Research Applications
3-nitro-1-phenoxydibenzo[b,f]oxepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-nitro-1-phenoxydibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without the nitro group.
1-phenoxydibenzo[b,f]oxepine: The compound without the nitro substitution.
Other Nitro-substituted Dibenzo[b,f]oxepines: Compounds with nitro groups at different positions on the oxepine ring.
Uniqueness
3-nitro-1-phenoxydibenzo[b,f]oxepine is unique due to the specific positioning of the nitro group, which imparts distinct chemical reactivity and biological properties. The presence of the nitro group enhances its potential for nucleophilic substitution reactions and contributes to its biological activity profile, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-nitro-4-phenoxybenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-21(23)15-12-19(24-16-7-2-1-3-8-16)17-11-10-14-6-4-5-9-18(14)25-20(17)13-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLETZTYCMPLIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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